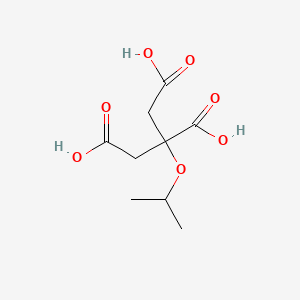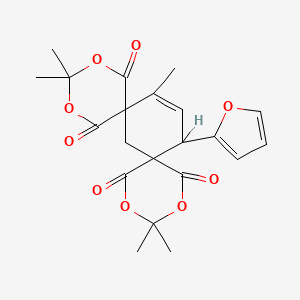
Calcium ethylenebis(dithiocarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium ethylenebis(dithiocarbamate) is an organosulfur compound widely used as a fungicide in agriculture. It belongs to the class of dithiocarbamates, which are known for their broad-spectrum activity against various plant pathogens, including fungi, bacteria, plants, and insects . This compound is particularly valued for its low toxicity to mammals and its ability to form stable complexes with transition metals .
Vorbereitungsmethoden
Calcium ethylenebis(dithiocarbamate) is synthesized by the reaction of ethylenediamine with carbon disulfide under alkaline conditions, followed by the addition of calcium chloride . The reaction can be represented as follows:
C2H4(NH2)2+2CS2+CaCl2→Ca(C2H4NCS2)2+2HCl
In industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and controlled addition of reagents are common practices to achieve efficient production .
Analyse Chemischer Reaktionen
Calcium ethylenebis(dithiocarbamate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Reduction reactions can lead to the formation of thiourea derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Calcium ethylenebis(dithiocarbamate) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of calcium ethylenebis(dithiocarbamate) involves its strong metal-binding capacity. It acts as an enzyme inhibitor by chelating metal ions such as copper, iron, and manganese, which are essential for the catalytic activity of various enzymes . This inhibition disrupts critical biological processes in target organisms, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Calcium ethylenebis(dithiocarbamate) is unique among dithiocarbamates due to its specific metal-binding properties and low mammalian toxicity. Similar compounds include:
Zinc ethylenebis(dithiocarbamate):
Manganese ethylenebis(dithiocarbamate):
Sodium dimethyldithiocarbamate: Used in water treatment and as a biocide.
Each of these compounds has unique properties and applications, but calcium ethylenebis(dithiocarbamate) stands out for its versatility and effectiveness in various fields .
Eigenschaften
CAS-Nummer |
5895-18-1 |
|---|---|
Molekularformel |
C4H6CaN2S4 |
Molekulargewicht |
250.5 g/mol |
IUPAC-Name |
calcium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Ca/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
InChI-Schlüssel |
YRGVIQAQIXMJIO-UHFFFAOYSA-L |
Kanonische SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


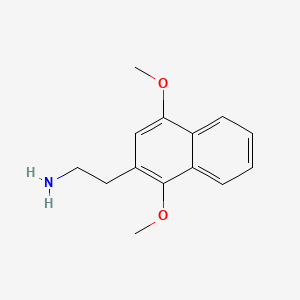


![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)


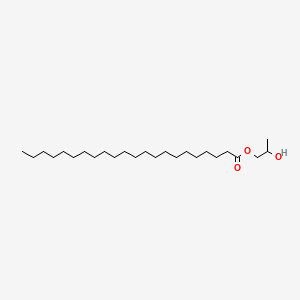

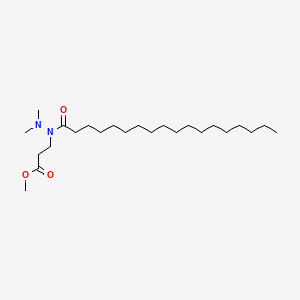
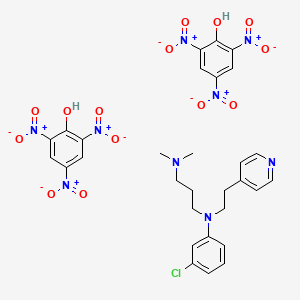
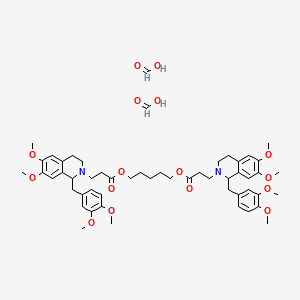
![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)
